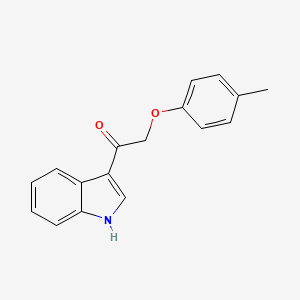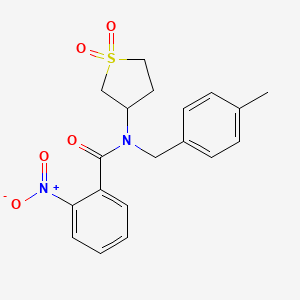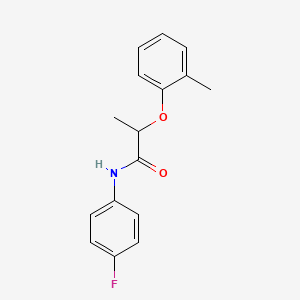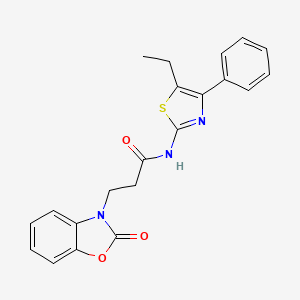
1-(1H-indol-3-yl)-2-(4-methylphenoxy)ethanone
概要
説明
1-(1H-indol-3-yl)-2-(4-methylphenoxy)ethanone is an organic compound that features an indole moiety linked to a phenoxy group via an ethanone bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-2-(4-methylphenoxy)ethanone typically involves the following steps:
Starting Materials: Indole and 4-methylphenol are commonly used as starting materials.
Formation of the Ethanone Bridge: The reaction between indole and 4-methylphenol is facilitated by a suitable catalyst, often under reflux conditions, to form the ethanone bridge.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like potassium carbonate to neutralize the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reaction.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-(1H-indol-3-yl)-2-(4-methylphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenoxy group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated indole or phenoxy derivatives.
科学的研究の応用
1-(1H-indol-3-yl)-2-(4-methylphenoxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(1H-indol-3-yl)-2-(4-methylphenoxy)ethanone involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1-(1H-indol-3-yl)-2-phenoxyethanone: Lacks the methyl group on the phenoxy ring.
1-(1H-indol-3-yl)-2-(4-chlorophenoxy)ethanone: Contains a chlorine atom instead of a methyl group on the phenoxy ring.
Uniqueness
1-(1H-indol-3-yl)-2-(4-methylphenoxy)ethanone is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
特性
IUPAC Name |
1-(1H-indol-3-yl)-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-6-8-13(9-7-12)20-11-17(19)15-10-18-16-5-3-2-4-14(15)16/h2-10,18H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJSOQRUFDIIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B4245791.png)
![(3-methyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2'-[1,3]dithiolan]-2-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B4245798.png)

![N-allyl-5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4245809.png)
![5-bromo-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4245813.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4245822.png)
![4-acetamido-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4245823.png)
![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide](/img/structure/B4245826.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(propanoylamino)benzamide](/img/structure/B4245829.png)
![3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B4245836.png)
![Methyl 4-[[[2-(2,3-dichloroanilino)-2-oxoacetyl]amino]methyl]benzoate](/img/structure/B4245855.png)

